molecular formula C10H24N2S2 B1617825 Bmeda CAS No. 93798-62-0

Bmeda

Cat. No.: B1617825
CAS No.: 93798-62-0
M. Wt: 236.4 g/mol
InChI Key: SQCRCKFOMCLOGC-UHFFFAOYSA-N
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Description

N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine, commonly referred to as Bmeda, is a chelating agent known for its ability to form stable complexes with various metal ions. This compound is particularly significant in the field of radiopharmaceuticals, where it is used to chelate rhenium-188, a radionuclide used for therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine involves the reaction of diethylenetriamine with 2-chloroethanethiol under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Chelation: Formation of stable metal complexes such as rhenium-188-Bmeda.

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its thiol and amine groups. In the case of rhenium-188, the chelation process stabilizes the radionuclide, allowing it to be used effectively in targeted radiotherapy. The chelated complex can then be directed to specific tissues or tumors, where the radionuclide exerts its therapeutic effects by emitting beta particles that damage cancer cells .

Comparison with Similar Compounds

N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine can be compared with other chelating agents such as:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple applications in medicine and industry.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent used in radiopharmaceuticals and medical imaging.

    Dimercaptosuccinic acid (DMSA): Used in the treatment of heavy metal poisoning.

Uniqueness

The uniqueness of N,N-bis(2-mercaptoethyl)-N’,N’-diethylenediamine lies in its ability to form highly stable complexes with rhenium-188, making it particularly valuable in the field of radiopharmaceuticals. Its dual thiol groups provide strong binding affinity for metal ions, enhancing the stability and efficacy of the resulting complexes .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2S2/c1-3-11(4-2)5-6-12(7-9-13)8-10-14/h13-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCRCKFOMCLOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93798-62-0
Record name BMEDA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93798-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093798620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-BIS(2-MERCAPTOETHYL)-N',N'-DIETHYLETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J7PW297VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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